2,4-Dichloro-6-(trifluoromethyl)quinazoline

概要

説明

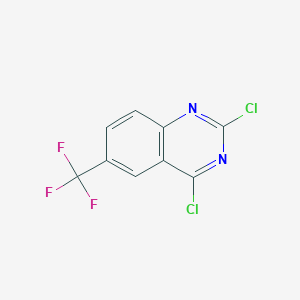

2,4-Dichloro-6-(trifluoromethyl)quinazoline is an organic compound with the chemical formula C9H3Cl2F3N2. It is a white crystalline powder known for its significant applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a quinazoline ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline typically involves the reaction of 2,4-dichloroquinazoline with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted quinazoline derivatives with various functional groups.

Oxidation: Quinazoline N-oxides or other oxidized derivatives.

Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.

科学的研究の応用

Chemistry

2,4-Dichloro-6-(trifluoromethyl)quinazoline serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its unique structure allows chemists to modify the compound to create new materials with desired properties.

Biological Applications

Research indicates that this compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth and survival rates.

Medicinal Chemistry

The compound is being investigated for its role in drug development, particularly as a scaffold for designing kinase inhibitors. Kinases are critical in signaling pathways related to cancer and other diseases, making this compound a valuable target for therapeutic interventions.

Industrial Applications

In addition to its use in pharmaceuticals, this compound is employed in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.

Case Study 2: Kinase Inhibition

Research conducted on the compound's potential as a kinase inhibitor revealed that it effectively inhibits specific kinases involved in cancer progression. The study highlighted its mechanism of action, where the trifluoromethyl group enhances binding affinity to the enzyme's active site, leading to reduced cell proliferation in vitro.

作用機序

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

2,4-Dichloroquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-(Trifluoromethyl)quinazoline: Contains only the trifluoromethyl group without the chlorine atoms, leading to variations in its chemical behavior.

2,4-Dichloro-6-methylquinazoline: Substitutes the trifluoromethyl group with a methyl group, altering its physical and chemical properties.

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)quinazoline is unique due to the presence of both chlorine atoms and a trifluoromethyl group on the quinazoline ring. This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it a versatile compound for various applications in research and industry.

生物活性

2,4-Dichloro-6-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with two chlorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position. These substituents significantly influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that related compounds showed significant inhibition of various cancer cell lines, particularly lung carcinoma cells. The mechanism involves targeting specific kinases associated with cell proliferation and survival pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Calu-6 (lung carcinoma) | 36.78 |

| KRN633 (related quinazoline) | Calu-6 | 11.07 |

Table 1: Anticancer activity of quinazoline derivatives

Cholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory action on AChE.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 8.77 |

| Rivastigmine (standard) | 0.04 |

Table 2: Cholinesterase inhibition activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound inhibits key kinases involved in tumor growth and angiogenesis.

- Cholinesterase Binding : It binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the quinazoline scaffold can significantly alter biological potency. For instance:

- Chlorine and Trifluoromethyl Groups : These groups enhance lipophilicity and electronic properties, improving binding affinity to target enzymes.

- Positioning of Substituents : Substituents at the 2 and 4 positions are critical for maintaining activity against both cancer cells and cholinesterases.

Case Studies

- Antitumor Efficacy : In vivo studies demonstrated that oral administration of related quinazolines led to a significant reduction in tumor size in xenograft models.

- Neuroprotective Effects : Compounds exhibiting AChE inhibition were tested in models of Alzheimer's disease, showing improved cognitive function in treated animals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)quinazoline, and how are intermediates characterized?

The compound is typically synthesized via cyclization and halogenation reactions. For example, 5-chloro-2-nitrobenzoic acid can undergo hydrolysis, reduction, and trifluoromethylation to form the quinazoline core. Key intermediates are characterized using melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Cyclization steps often employ dehydrating agents like molecular sieves in refluxing toluene .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- HRMS : Exact mass determination (e.g., 291.9978 Da) ensures molecular formula accuracy .

- NMR : ¹H NMR resolves aromatic protons and trifluoromethyl groups (δ 7.5–8.5 ppm for aromatic H; δ -60 ppm for CF₃ in ¹⁹F NMR).

- HPLC : Purity analysis (>97%) is critical for biological assays, using C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a precursor for antitumor agents. Derivatives like 2-aryl-4-trifluoromethylquinazoline exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via kinase inhibition. Biological activity is assessed through MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance cyclization efficiency .

- Catalysts : Use tetrabutylammonium fluoride for desilylation or DMAP for condensation reactions .

- Workup : Ice-water quenching followed by ethanol recrystallization increases purity (65% yield reported in hydrazide coupling) .

Q. What strategies address contradictory biological activity data in derivative screening?

- Dose-response curves : Establish EC₅₀ values to differentiate true activity from assay noise .

- Metabolic stability : Test derivatives in liver microsomes to rule out rapid degradation .

- Structural analogs : Compare with 6-chloro-4-(2-chlorophenyl)-2-quinazolinemethanol, which showed enhanced solubility and activity .

Q. How do substituents influence reactivity in nucleophilic substitution reactions?

The 2- and 4-chloro groups are highly reactive toward nucleophiles (amines, thiols) due to electron-withdrawing effects from the trifluoromethyl group. Steric hindrance at the 6-position limits substitution, enabling selective functionalization. Kinetic studies under basic conditions (e.g., K₂CO₃ in DMF) optimize regioselectivity .

Q. What are the challenges in synthesizing deuterated analogs for metabolic studies?

- Isotope incorporation : Use deuterated solvents (e.g., D₂O) during cyclization, but avoid proton exchange at acidic positions.

- Analytical validation : LC-MS/MS with MRM transitions confirms deuterium retention (>95%) .

- Stability : Deuterated analogs may exhibit altered pharmacokinetics, requiring in vivo validation .

Q. Methodological Considerations Table

特性

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVPNHJCJOCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652959 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864291-30-5 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。